N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]-N'-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE
Description
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-N'-[2-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3S/c1-24-13(10-6-7-25-9-10)8-20-14(22)15(23)21-12-5-3-2-4-11(12)16(17,18)19/h2-7,9,13H,8H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGIMEZDRHGHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=CC=C1C(F)(F)F)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the methoxy group through a substitution reaction. The trifluoromethyl phenyl group can be attached using a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions and the implementation of continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methoxy group or to alter the thiophene ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce a variety of functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Functional Group Analysis
Key Compounds for Comparison :
3-Chloro-N-phenyl-phthalimide (): Structure: Contains a phthalimide core (two cyclic amides) with a chloro and phenyl substituent. Comparison: Unlike the target compound’s linear ethanediamide chain, 3-chloro-N-phenyl-phthalimide has a rigid aromatic core. This rigidity enhances thermal stability, making it suitable for high-performance polyimides.
2-(4-Chlorophenoxy)-N′-[(3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]ethanehydrazonamide (): Structure: Features a trifluoromethylbenzyl-thiophene carbohydrazide scaffold. Comparison: Both compounds share a thiophene ring and trifluoromethylphenyl group. However, the hydrazide group in ’s compound introduces additional hydrogen-bond donors, which may enhance binding to biological targets like enzymes. The target’s methoxyethyl group could reduce metabolic degradation compared to the chlorophenoxy group in .
GSK4112 (): Structure: Contains a nitro-thienyl group and a chlorophenyl moiety. In contrast, the target’s methoxy group is electron-donating, which might alter binding kinetics or solubility .
Physicochemical Properties
Hydrogen Bonding and Crystallinity :
Data Table: Structural and Functional Comparison
Biological Activity
N-[2-Methoxy-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological evaluations, and potential therapeutic applications.
- Molecular Formula : C20H21F3N2O2S
- Molecular Weight : 399.47 g/mol
- Purity : Typically ≥ 95%
The compound features a thiophene ring and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The methoxy and trifluoromethyl groups may enhance binding affinity and specificity, potentially leading to modulation of signaling pathways.
Interaction with Receptors
Research indicates that compounds similar to this one can interact with melatonin receptors (MT1 and MT2). For instance, derivatives have shown varying affinities for these receptors, with some acting as partial agonists or antagonists, suggesting that this compound may exhibit similar properties .
Pharmacological Evaluations
- Binding Affinity : Studies on related compounds have demonstrated binding affinities ranging from nanomolar to micromolar levels at melatonin receptors, indicating potential for therapeutic use in sleep disorders and other conditions regulated by melatonin signaling.
- Intrinsic Activity : Compounds in this class have displayed intrinsic activities that suggest they can modulate receptor function, either enhancing or inhibiting signaling pathways involved in various physiological processes.
Study 1: Melatonin Receptor Binding
A series of compounds structurally related to this compound were synthesized and evaluated for their binding affinity at human MT1 and MT2 receptors. The most selective compounds demonstrated a preference for MT2 receptors, which could be beneficial for targeting specific therapeutic effects without unwanted side effects associated with MT1 activation .
Study 2: Anticancer Activity
In vitro studies have indicated that similar thiophene-containing compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis through modulation of key signaling pathways. The presence of the thiophene moiety may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Summary of Biological Activities
Comparison of Related Compounds
| Compound Name | Binding Affinity (nM) | Selectivity Ratio (MT1/MT2) | Activity Type |
|---|---|---|---|
| Compound A | 10 | 220 | Agonist |
| Compound B | 50 | 51 | Antagonist |
| This compound | TBD | TBD | TBD |
Q & A
Q. What are the key differences in biological activity between this compound and its non-fluorinated analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
